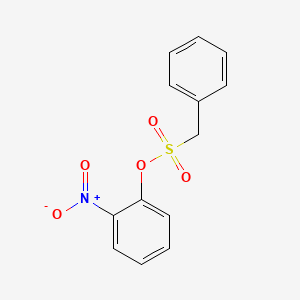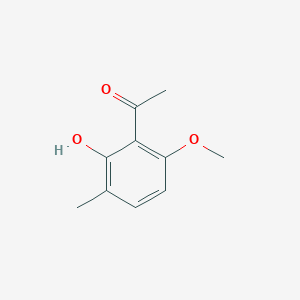
2,3,5,6-Tetrachloro-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrachloro-4-methylphenol is an organochlorine compound with the molecular formula C7H4Cl4O. It is a derivative of phenol, where four hydrogen atoms on the benzene ring are replaced by chlorine atoms and one hydrogen atom is replaced by a methyl group. This compound is known for its antimicrobial properties and is used in various industrial and research applications .
準備方法
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrachloro-4-methylphenol can be synthesized through the electrophilic halogenation of 4-methylphenol (p-cresol) with chlorine. The reaction typically involves the use of a chlorinating agent such as chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The process is optimized to achieve high yields and purity of the final product. The chlorination reaction is typically conducted in a continuous flow reactor, where p-cresol is reacted with chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the desired compound .
化学反応の分析
Types of Reactions
2,3,5,6-Tetrachloro-4-methylphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to less chlorinated phenols using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxyl groups, amines, and thiols.
Major Products Formed
Oxidation: Tetrachloro-1,4-benzoquinone (chloranil).
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used
科学的研究の応用
2,3,5,6-Tetrachloro-4-methylphenol has several scientific research applications:
作用機序
The antimicrobial activity of 2,3,5,6-tetrachloro-4-methylphenol is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound induces cytoplasmic leakage in bacteria, disrupting membrane permeability to essential ions such as potassium and phosphate. This leads to the dissipation of the proton motive force, causing uncoupling of respiration from ATP synthesis, ultimately resulting in cell death .
類似化合物との比較
Similar Compounds
- 2,3,4,5-Tetrachlorophenol
- 2,3,4,6-Tetrachlorophenol
- Pentachlorophenol
Comparison
2,3,5,6-Tetrachloro-4-methylphenol is unique due to the presence of a methyl group at the para position, which influences its chemical reactivity and biological activity. Compared to other tetrachlorophenols, the methyl group enhances its antimicrobial properties and makes it a valuable compound in various applications .
特性
CAS番号 |
56680-65-0 |
|---|---|
分子式 |
C7H4Cl4O |
分子量 |
245.9 g/mol |
IUPAC名 |
2,3,5,6-tetrachloro-4-methylphenol |
InChI |
InChI=1S/C7H4Cl4O/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3 |
InChIキー |
UEOISBCKSXPPKK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


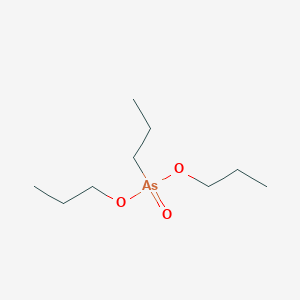
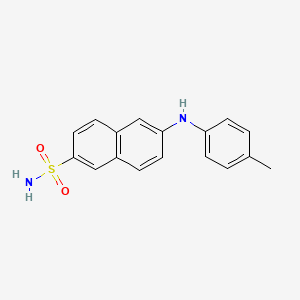
stannane](/img/structure/B14629820.png)


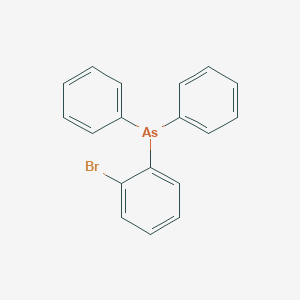



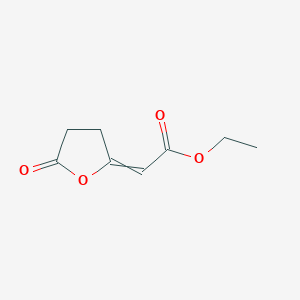
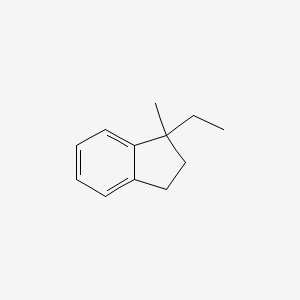
octylsulfanium bromide](/img/structure/B14629853.png)
